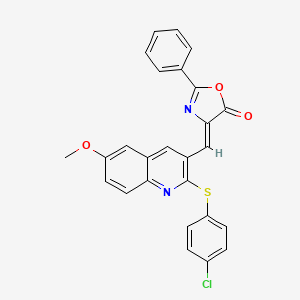
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of OXA-23, a class D β-lactamase enzyme that is responsible for resistance to carbapenem antibiotics in various bacteria. In
Mecanismo De Acción
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide inhibits the activity of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide by binding to the enzyme's active site. This prevents the enzyme from breaking down carbapenem antibiotics, thereby restoring their effectiveness against resistant bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has no significant toxicity or adverse effects on human cells. However, it may have some effects on bacterial cells, such as altering their membrane permeability and reducing their ability to form biofilms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, making it a valuable tool for studying the role of this enzyme in antibiotic resistance. It is also relatively easy to synthesize and has low toxicity in human cells. However, its effectiveness may vary depending on the bacterial strain and the specific carbapenem antibiotic being used.
Direcciones Futuras
There are several potential future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide. One area of interest is the development of new analogs with improved potency and specificity for N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide. Another direction is the study of the compound's effects on other bacterial enzymes and pathways involved in antibiotic resistance. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide could be tested in animal models to evaluate its potential as a therapeutic agent for treating antibiotic-resistant infections.
Métodos De Síntesis
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide involves a series of chemical reactions. First, 4-chlorobenzohydrazide is reacted with ethyl chloroacetate to form 4-chloro-N-ethylbenzohydrazide. This compound is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-chloroacetamide. Finally, this compound is reacted with phenyl magnesium bromide to form N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide.
Aplicaciones Científicas De Investigación
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been extensively studied for its potential as a therapeutic agent to combat antibiotic resistance. It has been shown to effectively inhibit the activity of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, a class D β-lactamase enzyme that is responsible for resistance to carbapenem antibiotics in various bacteria, including Acinetobacter baumannii. Studies have also shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide can enhance the activity of carbapenem antibiotics against carbapenem-resistant A. baumannii.
Propiedades
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12(20-16(23)11-24-15-5-3-2-4-6-15)18-21-17(22-25-18)13-7-9-14(19)10-8-13/h2-10,12H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBPBEWBVPMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

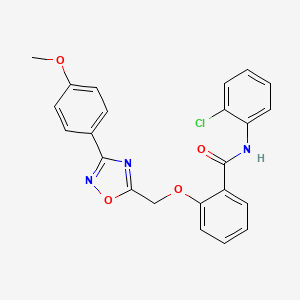

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
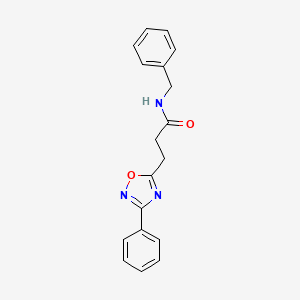
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
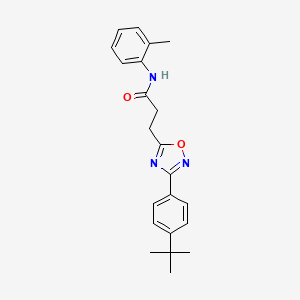
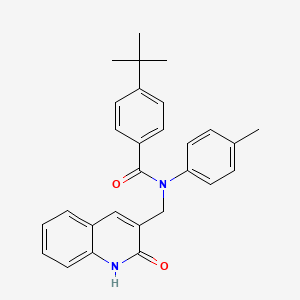

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)



